6-Fluorovitamin D3 is a synthetic analog of vitamin D3, notable for its structural modification involving the substitution of a fluorine atom at the sixth position of the vitamin D3 molecule. This compound has garnered attention in scientific research due to its potential biological activity and implications in vitamin D metabolism and receptor interactions.
6-Fluorovitamin D3 is synthesized from precursors derived from cholesterol, specifically through modifications of cholesteryl acetate. The synthesis processes often utilize various organic chemistry techniques to introduce the fluorine atom and modify the existing structure of vitamin D3.
6-Fluorovitamin D3 belongs to the class of fluorinated vitamin D analogs. These compounds are categorized under steroid derivatives and are primarily studied in the fields of biochemistry, pharmacology, and medicinal chemistry due to their altered biological activities compared to natural vitamin D3.
The synthesis of 6-Fluorovitamin D3 can be achieved through several methods, with notable approaches including:
Technical details regarding specific reaction conditions can vary, but they generally involve careful control of temperature and reaction time to ensure high yields and purity of the final compound .
The molecular structure of 6-Fluorovitamin D3 is characterized by:
The molecular formula for 6-Fluorovitamin D3 is , with a molecular weight of approximately 426.65 g/mol. The presence of fluorine enhances certain properties such as lipophilicity and metabolic stability.
6-Fluorovitamin D3 participates in several chemical reactions typical for steroidal compounds, including:
The reactions involving 6-Fluorovitamin D3 are often studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate mechanisms and characterize products .
The mechanism by which 6-Fluorovitamin D3 exerts its biological effects involves:
Research indicates that while 6-Fluorovitamin D3 retains some biological activity, it often exhibits reduced potency compared to its non-fluorinated counterpart. Specific binding assays reveal that its affinity for vitamin D-binding proteins is lower than that of natural vitamin D .
Relevant analyses show that these properties contribute significantly to its potential applications in medicinal chemistry .
6-Fluorovitamin D3 has several potential applications in scientific research:
The strategic fluorination of vitamin D₃ analogues emerged in the late 1970s as a method to modulate biological activity and metabolic stability. Initial work by DeLuca and coworkers in 1984 led to the synthesis of 1-fluorovitamin D₃ via diethylaminosulfur trifluoride (DAST)-mediated fluorination, though stereochemical inaccuracies (initially misassigned as 1α-fluoro derivatives) required later correction to the 1β-configuration [1]. Concurrently, the first 6-fluorovitamin D₃ (6-F-D₃) analogue was reported as a novel antagonist of vitamin D signaling. Unlike earlier fluorinated derivatives, 6-F-D₃ exhibited unique binding to the intestinal vitamin D receptor (VDR) without activating calcium transport pathways—a breakthrough for probing vitamin D's mechanism of action [3]. Subsequent decades refined synthetic routes, including convergent strategies using A-ring phosphine oxides (e.g., 1α-fluorinated A-ring precursor 12) coupled to CD-ring fragments [1]. Advances in electrophilic fluorination (e.g., using N-fluorobenzenesulfonimide, NFSI) and chiral auxiliaries later enabled precise stereoselective fluorination at C22, C23, C24, and C26/27 positions, expanding the chemical space of bioactive analogues [6].
Table 1: Key Early Fluorinated Vitamin D₃ Analogues and Milestones
Year | Compound | Synthetic Innovation | Biological Significance |
---|---|---|---|
1984 | 6-Fluorovitamin D₃ (6-F-D₃) | Electrophilic fluorination | First VDR-binding antagonist of vitamin D actions [3] |
1990 | 1α-Fluoro-25(OH)D₃ (11) | Wittig-Horner coupling with A-ring phosphine oxide | Confirmed role of C1 hydroxyl in VDR activation [1] |
2021 | C24-fluoro-25OHD₃ | Evans chiral auxiliary-directed fluorination | Enhanced metabolic resistance to CYP24A1 [6] |
Fluorination modifies vitamin D₃ pharmacology through three core physicochemical mechanisms:
Table 2: Impact of Fluorination Position on Metabolic Stability
Fluorination Site | Metabolic Vulnerability | Primary Metabolite(s) | Stability Outcome |
---|---|---|---|
None (native D₃) | C24/C23 hydroxylation | Calcitroic acid (4), Lactone (3) | Rapid clearance (t₁/₂ < 15 h) |
C26,27 (hexafluoro) | Redirected to C23S hydroxylation | ST-232 (23S-OH-F6-1,25(OH)₂D₃) | Extended half-life (t₁/₂ > 33 h) [4] |
C24 (R-isomer) | C24 hydroxylation blocked | Minor C23-oxidized products | Moderate resistance to CYP24A1 [6] |
Metabolic Stability
Fluorine’s capacity to block catabolism is exemplified by falecalcitriol (F6-1,25(OH)₂D₃). Unlike native 1,25(OH)₂D₃, which undergoes rapid C24-hydroxylation, the hexafluorinated side chain shifts metabolism to 23S-hydroxylation via CYP24A1, producing ST-232—a metabolite retaining high VDR affinity and transcriptional potency. In rats administered [³H]-F6-1,25(OH)₂D₃, bone accumulation of ST-232 exceeded that of native metabolites by >3-fold, correlating with prolonged calcemic activity [4]. Similarly, C24-fluoro-25OHD₃ analogues synthesized via Evans-auxiliary-directed fluorination resist initial hydroxylation, a key bottleneck in vitamin D inactivation [6].
Receptor Affinity and Antagonist Design
6-F-D₃ demonstrates fluorine’s role in antagonism: it binds the intestinal VDR with a relative competitive index (RCI) of 0.26 (vs. 1.0 for 1,25(OH)₂D₃), yet inhibits 1,25(OH)₂D₃-induced intestinal calcium absorption (ICA) by >80% in vivo. This divergence arises from fluorine’s disruption of VDR conformational dynamics. While 1α,25(OH)₂D₃ stabilizes an "active" VDR helix-12 fold, 6-F-D₃ promotes an alternative topology that recruits corepressors instead of coactivators—effectively blocking genomic responses [3]. Notably, this antagonism is pathway-specific; 6-F-D₃ inhibits rapid, membrane-initiated transcaltachia (calcium transport) but not VDR-RXR dimerization, highlighting context-dependent fluorine effects.
Figure 1: Mechanism of 6-F-D₃ Antagonism
Native 1,25(OH)₂D₃: VDR Ligand-Binding Domain (LBD) + 1,25(OH)₂D₃ → Helix-12 stabilization → Coactivator binding → Gene transcription 6-F-D₃ Antagonism: VDR LBD + 6-F-D₃ → Aberrant Helix-12 positioning → Corepressor recruitment → Transcriptional repression
Synthetic Advances
Modern fluorination leverages electrophilic reagents (e.g., NFSI) and chiral auxiliaries to achieve stereocontrol. For C24-fluoro-25OHD₃, coupling of Evans N-acyloxazolidinones (26/27) with CD-ring precursors yielded (24R)- and (24S)-isomers in 62% and 53% yields, respectively—surpassing osmium/DAST-based routes in efficiency [6]. Similarly, C22-fluoro-CD-rings were synthesized via LHMDS-mediated fluorination of imide 30, though diastereoselectivity (1.4:1 d.r.) remains challenging [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7